
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(3,4-dimethylphenyl)acetamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(3,4-dimethylphenyl)acetamide oxalate is a useful research compound. Its molecular formula is C26H31N3O6 and its molecular weight is 481.549. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(3,4-dimethylphenyl)acetamide oxalate is a piperidine derivative that has garnered interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be characterized by its complex structure, which includes a piperidine ring, an acetamide moiety, and a cyanobenzyl group. The molecular formula is C_{19}H_{24}N_2O_3·C_2H_2O_4, indicating the presence of multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this one often exhibit a range of biological activities, including:
- Antimicrobial Properties : Many piperidine derivatives have shown effectiveness against various bacterial strains.
- Inhibition of Enzymes : Compounds in this class may inhibit key enzymes such as acetylcholinesterase and urease.
- Anticancer Effects : Some studies suggest potential anticancer properties through apoptosis induction in cancer cells.
Antimicrobial Activity
A study on piperidine derivatives demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The compound was tested alongside others for comparative efficacy. The results indicated significant inhibition zones in agar diffusion assays.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Compound A | Salmonella typhi | 15 |
Compound B | Bacillus subtilis | 18 |
Target Compound | Salmonella typhi | 17 |
Target Compound | Bacillus subtilis | 20 |
Enzyme Inhibition
Inhibition studies revealed that the target compound exhibits strong inhibitory action against urease and acetylcholinesterase. The IC50 values were determined through enzyme assays:
Enzyme | IC50 Value (µM) |
---|---|
Urease | 25 |
Acetylcholinesterase | 30 |
These findings suggest that the compound may have therapeutic potential in treating conditions related to these enzymes, such as infections and neurodegenerative diseases.
The proposed mechanisms for the biological activity of this compound include:
- Receptor Interaction : Similar compounds have been shown to interact with NMDA receptors, potentially modulating neurotransmission.
- Enzyme Binding : Molecular docking studies indicate that the compound can effectively bind to the active sites of targeted enzymes, inhibiting their function.
Case Studies
Recent studies have focused on the synthesis and evaluation of various piperidine derivatives. For instance, a study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis of several piperidine-based compounds and their biological evaluations. The results indicated that modifications in the piperidine structure could enhance antibacterial and enzyme inhibitory activities significantly .
Propriétés
IUPAC Name |
2-[4-[(4-cyanophenyl)methoxymethyl]piperidin-1-yl]-N-(3,4-dimethylphenyl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2.C2H2O4/c1-18-3-8-23(13-19(18)2)26-24(28)15-27-11-9-22(10-12-27)17-29-16-21-6-4-20(14-25)5-7-21;3-1(4)2(5)6/h3-8,13,22H,9-12,15-17H2,1-2H3,(H,26,28);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQCWXCNXLMCCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)C#N)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.